(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride
Overview
Description
(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an acryloyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride typically involves the reaction of (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
(E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid+Thionyl chloride→(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can catalyze certain reactions involving the acyl chloride group.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used to maintain the reactivity of the acyl chloride group.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid: The precursor to the acyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
2,5-Dimethoxybenzoyl chloride: Similar structure but lacks the acryloyl group, affecting its reactivity and applications.
2,5-Dimethoxyphenethylamine: Contains the same phenyl ring substitution but differs significantly in its functional groups and applications.
Uniqueness
(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride is unique due to the combination of its acyl chloride and acryloyl functionalities, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYYMUFZJVDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374327 | |
Record name | 3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344402-16-0 | |
Record name | 3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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